6-(4-Methoxyphenyl)hexylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)hexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h7-10H,2-6,11,14H2,1H3 |
InChI Key |
FBAYJIOIZFLOEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCCN |
Origin of Product |
United States |
Sophisticated Analytical and Characterization Methodologies for 6 4 Methoxyphenyl Hexylamine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within a molecule. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed structural information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural determination of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular skeleton.
In the ¹H NMR spectrum of a compound like 6-(4-Methoxyphenyl)hexylamine, distinct signals are expected for the protons of the 4-methoxyphenyl (B3050149) group, the aliphatic hexyl chain, and the amine group. The aromatic protons typically appear as doublets in the downfield region (around 6.8-7.2 ppm) due to the electronic environment of the benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet further upfield (around 3.8 ppm). The protons on the hexyl chain would produce a series of multiplets, with chemical shifts varying based on their proximity to the amine and the aromatic ring.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments in the molecule. The spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, and the six individual carbons of the hexyl chain. For instance, in derivatives such as N-hexyl-benzenemethanamine, the carbon signals are well-resolved, allowing for complete assignment of the carbon skeleton rsc.org.
Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, 4-chloro-N-hexyl-benzenemethanamine rsc.org
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H NMR (CDCl₃) | 7.30–7.23 | m, 4 H, Aromatic CH |
| ¹H NMR (CDCl₃) | 3.75 | s, 2 H, Ar-CH₂ |
| ¹H NMR (CDCl₃) | 2.59 | t, J = 7.3 Hz, 2 H, CH₂-NH |
| ¹H NMR (CDCl₃) | 1.51–1.25 | m, 8 H, 4 x CH₂ |
| ¹H NMR (CDCl₃) | 0.88 | t, J = 6.7 Hz, 3 H, CH₃ |
| ¹³C NMR (CDCl₃) | 138.7, 132.5 | Aromatic C (quaternary) |
| ¹³C NMR (CDCl₃) | 129.4, 128.4 | Aromatic CH |
| ¹³C NMR (CDCl₃) | 53.1, 49.3, 31.7, 29.9, 27.0, 22.6 | Aliphatic CH₂ |
| ¹³C NMR (CDCl₃) | 14.0 | Aliphatic CH₃ |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (HRMS, GC-MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For example, the calculated mass of a protonated molecule [M+H]⁺ can be compared to the experimentally found mass with a high degree of precision, confirming the elemental composition rsc.org.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and identifying individual components. tufts.edu The compound is first vaporized and separated on a GC column, with a characteristic retention time, before being ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound and its derivatives rsc.orgresearchgate.net.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Amine Derivatives rsc.org
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | GC Retention Time (min) |
|---|---|---|---|---|
| N-hexyl-benzenemethanamine | C₁₃H₂₂N | 192.1747 | 192.1744 | 10.4 |
| 4-chloro-N-hexyl-benzenemethanamine | C₁₃H₂₁NCl | 226.1357 | 226.1355 | 12.2 |
| N-[1-(4-methoxyphenyl)ethyl]hexan-1-amine | C₁₅H₂₅NO | 235.37 | - | - |
Vibrational Spectroscopy for Functional Group Probing (IR, FTIR)
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond (e.g., N-H, C-H, C=C, C-O) vibrates at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
N-H stretching of the primary amine group (typically a broad peak around 3300-3500 cm⁻¹).
C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic hexyl chain (just below 3000 cm⁻¹).
C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).
C-O stretching of the methoxy ether group (around 1250 cm⁻¹).
These characteristic peaks provide direct evidence for the presence of the key functional groups within the molecule's structure rsc.orgmdpi.com.
Table 3: Characteristic IR Absorption Bands for an Amine Derivative rsc.org
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | ~3306 |
| Aromatic C-H Stretch | ~3026 |
| Aliphatic C-H Stretch | 2955, 2924, 2855 |
| Aromatic C=C Stretch | ~1597, 1490 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 4-methoxyphenyl group in this compound acts as a chromophore, which is the part of the molecule that absorbs UV or visible light.
The UV-Vis spectrum of such a compound is expected to show characteristic absorption bands in the ultraviolet region, typically between 200 and 400 nm. The position of the maximum absorption wavelength (λ_max) is sensitive to the structure of the chromophore and the solvent used. researchgate.net For example, a related derivative, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, exhibits a maximum absorption at 332 nm, which is attributed to electronic transitions within its conjugated system. researchgate.net This technique is useful for confirming the presence of the aromatic chromophore and for quantitative analysis.
Table 4: UV-Visible Absorption Data for a 4-Methoxyphenyl Derivative researchgate.net
| Compound | Solvent | Maximum Absorption (λ_max) |
|---|---|---|
| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | DMSO | 332 nm |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High Performance Liquid Chromatography (HPLC)
High Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC method is typically employed.
In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The compound is separated based on its hydrophobicity; it is retained on the column and then elutes at a specific retention time. A UV detector is commonly used, set at a wavelength where the 4-methoxyphenyl chromophore absorbs strongly, allowing for sensitive detection and quantification. researchgate.net HPLC is a powerful tool for determining the purity of a final product, often expressed as a percentage of the total peak area in the chromatogram. The validation of such analytical procedures is critical to ensure their accuracy and reliability. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound and its derivatives. The method relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For aromatic amines, derivatization is often employed to improve chromatographic behavior by reducing polarity and peak tailing, although direct analysis is also possible with appropriate column deactivation. researchgate.netlabrulez.com
In a typical GC analysis of aromatic amines, a fused silica (B1680970) capillary column is used. publisso.de A common stationary phase is a mid-polarity phase like 50% phenyl/50% methylpolysiloxane, which provides good selectivity for aromatic compounds. publisso.de The separation is achieved by applying a temperature program, where the oven temperature is gradually increased to elute compounds with different boiling points and polarities at different times.
Key parameters for the GC analysis of aromatic amines are detailed in the table below. These parameters are representative and may require optimization for specific derivatives of this compound.
| Parameter | Value/Condition | Purpose |
| Column | Fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high resolution separation. |
| Stationary Phase | 50% Phenyl/50% Methylpolysiloxane | Offers selectivity for aromatic amines. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless (1 min) | Maximizes the transfer of analyte to the column for trace analysis. |
| Oven Program | Initial 55 °C (2 min), ramp 10 °C/min to 250 °C | Separates compounds based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | MS provides structural information for identification, while NPD offers high sensitivity for nitrogen-containing compounds. researchgate.net |
For quantitative analysis, an internal standard, such as 1-aminofluorene, can be used to correct for variations in injection volume and detector response. publisso.de The limit of quantification for aromatic amines using GC-MS can be in the range of low µg/m³ to ng/L, depending on the sample matrix and specific instrumentation. publisso.denih.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TTC) is a versatile, rapid, and cost-effective method for the qualitative analysis of this compound and its derivatives. fishersci.com It is particularly useful for reaction monitoring, purity assessment, and determining appropriate solvent systems for column chromatography. operachem.comchemistryhall.com The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a planar stationary phase and a liquid mobile phase that moves up the plate via capillary action. silicycle.com
For the separation of amines, a polar stationary phase like silica gel or alumina (B75360) is commonly used in "normal phase" TLC. operachem.comlibretexts.org The choice of the mobile phase (eluent) is critical and is determined by the polarity of the analyte. silicycle.com A solvent system is chosen to achieve a retention factor (Rf) value ideally between 0.2 and 0.4 for the compound of interest. silicycle.com The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. silicycle.com
The polarity of the mobile phase directly influences the mobility of the analytes; increasing the solvent polarity will increase the Rf values. libretexts.org For amines, which are basic compounds, peak tailing can be an issue on acidic silica gel plates. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase.
Below is a table of typical stationary and mobile phases used for the TLC analysis of aromatic amines.
| Stationary Phase | Mobile Phase (Eluent) Examples | Visualization Method |
| Silica Gel G F254 | Cyclohexane:Ethyl Acetate (e.g., 8:2 v/v) | UV light (254 nm) if the compound is UV-active. |
| Alumina | Toluene:Methanol (e.g., 9:1 v/v) | Staining with a visualizing agent such as ninhydrin (B49086) or p-anisaldehyde solution followed by heating. |
| Silica Gel G F254 | Dichloromethane:Methanol with 1% Triethylamine | UV light (254 nm) and/or chemical staining. |
Visualization of the separated spots on the TLC plate can be achieved under UV light if the compounds are fluorescent or contain a chromophore. adrona.lv Alternatively, various chemical staining reagents can be used. For primary amines, a common visualizing agent is a ninhydrin solution, which reacts with the amine to produce a colored spot upon heating. Another method involves using a solution of p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium. niscpr.res.in
Solid-State Characterization Methods
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives that can be crystallized, single-crystal XRD analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.gov This information is crucial for understanding the compound's conformation and packing in the solid state, which in turn influences its physical properties.
The analysis of related structures, such as n-hexylamine, reveals that aliphatic amines can form hydrogen-bonded networks in the solid state. nih.gov For instance, n-hexylamine crystallizes in the orthorhombic space group Pca21, where molecules are linked by N—H···N hydrogen bonds. nih.gov The presence of the methoxyphenyl group in this compound would introduce additional intermolecular interactions, including van der Waals forces and potentially C—H···π or π–π stacking interactions involving the aromatic ring.
A hypothetical crystallographic data table for a derivative of this compound is presented below, based on typical values for similar organic molecules.
| Parameter | Example Value |
| Chemical Formula | C13H21NO |
| Formula Weight | 207.31 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.64 |
| b (Å) | 12.68 |
| c (Å) | 17.60 |
| Volume (Å3) | 1928 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.005 |
The data obtained from XRD analysis allows for the detailed examination of molecular packing and the identification of significant intermolecular contacts that stabilize the crystal lattice.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is valuable for determining the thermal stability and decomposition profile of this compound. The analysis provides information on decomposition temperatures, the presence of residual solvents or water, and the composition of the material.
The thermal decomposition of long-chain amines typically involves the cleavage of C-N and C-C bonds at elevated temperatures. researchgate.net The presence of the aromatic ring and the methoxy group in this compound may influence its decomposition pathway compared to a simple aliphatic amine. The decomposition process can be affected by the atmosphere (e.g., inert like nitrogen or oxidative like air). In an inert atmosphere, pyrolysis occurs, while in an oxidative atmosphere, combustion processes will also take place.
A typical TGA experiment would yield a curve of mass versus temperature. Key features of this curve include the onset temperature of decomposition and the temperatures at which the rate of mass loss is maximal.
| Thermal Event | Temperature Range (°C) (Nitrogen Atmosphere) | Mass Loss (%) | Associated Process |
| Initial Mass Loss | 50 - 120 | < 1% | Loss of volatile impurities or adsorbed water. |
| Primary Decomposition | 200 - 350 | ~ 60% | Cleavage of the hexylamine (B90201) chain and loss of smaller fragments. |
| Secondary Decomposition | 350 - 500 | ~ 35% | Decomposition of the aromatic portion of the molecule. |
| Final Residue | > 500 | ~ 5% | Formation of a stable carbonaceous residue. |
The data from TGA can be used to compare the thermal stability of different derivatives of this compound and to understand how structural modifications affect their thermal properties.
Electrochemical Techniques for Surface Interaction Studies
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and powerful technique for investigating the interactions of molecules at electrode surfaces. It is particularly well-suited for studying the formation of protective films and the inhibition of corrosion processes. jecst.orgxmu.edu.cn For a compound like this compound, which possesses a long alkyl chain and an amine group, it is expected to adsorb onto metal surfaces and potentially act as a corrosion inhibitor. wikipedia.org EIS can be used to characterize the properties of this adsorbed layer and to quantify its effectiveness in protecting the underlying metal, such as carbon steel, in a corrosive environment. ijeas.org
In a typical EIS experiment, a small amplitude AC potential is applied to the working electrode over a wide range of frequencies, and the resulting current response is measured. The impedance data is often represented as a Nyquist plot, which can be analyzed by fitting to an equivalent electrical circuit model. researchgate.net This model provides quantitative values for parameters such as the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
The charge transfer resistance is inversely proportional to the corrosion rate. An increase in Rct upon addition of this compound to the corrosive medium indicates the formation of an insulating layer on the metal surface that impedes the corrosion reactions. nargesgoudarzi.com The double-layer capacitance can provide information about the thickness and dielectric properties of the adsorbed film. A decrease in Cdl is typically observed as the organic molecules displace water molecules at the surface, leading to a thicker and/or less polar interfacial layer. researchgate.net
The table below shows hypothetical EIS data for a carbon steel electrode in an acidic solution with and without the addition of an amine-based inhibitor like this compound.
| Inhibitor Concentration | Rs (Ω·cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 ppm (Blank) | 1.5 | 50 | 200 | - |
| 50 ppm | 1.6 | 500 | 80 | 90.0 |
| 100 ppm | 1.5 | 950 | 65 | 94.7 |
| 200 ppm | 1.7 | 1200 | 50 | 95.8 |
The inhibition efficiency (IE%) can be calculated from the Rct values using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively. The data would demonstrate that as the concentration of this compound increases, the corrosion resistance of the steel improves significantly.
Computational Chemistry and Theoretical Modeling of 6 4 Methoxyphenyl Hexylamine and Analogous Systems
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for calculating molecular properties due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity.
For a molecule like 6-(4-Methoxyphenyl)hexylamine, DFT calculations would typically involve optimizing the geometry to find the lowest energy conformation. From this optimized structure, the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
In a computational investigation on an analogous compound containing a 4-methoxyphenyl (B3050149) group, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, DFT calculations were performed using the B3LYP functional with a 6-311G+(d,p) basis set. researchgate.net The study revealed the distribution of the HOMO and LUMO. For this Schiff base, the HOMO was found to be localized over the entire molecule, while the LUMO was concentrated on the nitrophenyl ring. researchgate.net For this compound, one would expect the HOMO to be primarily located on the electron-rich 4-methoxyphenyl ring and the amine group, as these are the most likely sites for electron donation. The LUMO would likely be distributed across the aromatic ring. The calculated HOMO-LUMO energy gap for the analogous Schiff base was 3.89 eV, indicating its relative stability. researchgate.net
Before DFT became widespread, ab initio and semi-empirical methods were the mainstays of quantum chemistry.
Ab initio methods compute solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While highly accurate, especially at higher levels of theory, ab initio methods are computationally very demanding and are often impractical for larger molecules like this compound. They are typically used for smaller systems or as benchmarks for less demanding methods.
Semi-empirical methods , such as AM1 and PM3, are computationally much faster than DFT or ab initio methods. They use a simpler formulation of the Hartree-Fock equations and replace many of the complex integrals with parameters derived from experimental data. This speed allows for the study of very large molecular systems. However, the accuracy of semi-empirical methods is highly dependent on whether the molecule being studied is similar to the molecules used in the parametrization set. For a molecule with a flexible alkyl chain like this compound, these methods could be useful for initial conformational searches before refining the results with more accurate DFT calculations.
Molecular Simulations and Adsorption Studies
Molecular simulations are used to study the dynamic behavior of molecules and their interactions with their environment, such as a solid surface.
The adsorption of organic molecules onto surfaces is critical in fields like materials science, catalysis, and environmental remediation. Molecular dynamics (MD) simulations and DFT are key tools for modeling these processes. For a molecule like this compound, understanding its adsorption behavior is relevant to its potential applications. The molecule possesses a polar amine head group, a nonpolar hexyl chain, and an aromatic ring, suggesting complex adsorption behavior.
Computational modeling can predict how this molecule would orient itself on different types of surfaces (e.g., metallic, oxide, or polymeric).
On a hydrophilic surface (like a metal oxide), the polar amine group would likely be the primary binding site, interacting through hydrogen bonds or electrostatic interactions.
On a hydrophobic surface (like graphite), the nonpolar hexyl chain and the aromatic ring would likely interact via van der Waals forces and π-π stacking interactions, leading to the molecule lying flat on the surface.
DFT calculations can be used to determine the adsorption energy, optimal adsorption geometry, and the nature of the chemical bonding between the molecule and the surface. MD simulations can then model the dynamic behavior of many such molecules on the surface over time, providing insights into self-assembly and layer formation.
The hexylamine (B90201) chain of this compound is highly flexible, meaning the molecule can exist in many different spatial arrangements or conformations. mdpi.com Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. cwu.edu
This is typically done by systematically rotating the dihedral angles along the flexible bonds of the alkyl chain and calculating the potential energy at each step. This process generates a potential energy surface, where the valleys correspond to stable conformers and the peaks represent the transition states between them. researchgate.net For long, flexible molecules, this can be computationally intensive. mdpi.com
Electronic Descriptors and Reactivity Indices
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various electronic descriptors derived from the energies of the frontier orbitals. These indices help predict how a molecule will behave in a chemical reaction.
For the analogous compound 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, several of these descriptors were calculated. researchgate.net Similar calculations for this compound would provide a quantitative measure of its reactivity.
Key reactivity indices include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons from the environment, calculated as χ²/2η.
The table below shows the calculated values for the analogous Schiff base, which provides an estimate of the electronic properties that could be expected for molecules containing the 4-methoxyphenyl group. researchgate.net
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.01 |
| LUMO Energy | ELUMO | -2.12 |
| Energy Gap | ΔE | 3.89 |
| Ionization Potential | I | 6.01 |
| Electron Affinity | A | 2.12 |
| Electronegativity | χ | 4.06 |
| Chemical Hardness | η | 1.95 |
| Electrophilicity Index | ω | 4.23 |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
A comprehensive review of publicly available scientific literature and computational chemistry databases did not yield specific studies detailing the frontier molecular orbitals (HOMO and LUMO) and their corresponding energy gaps for the compound this compound. Computational studies providing precise energy values for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this specific molecule have not been published.
In general, for analogous aromatic amines, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, reflecting the regions of highest electron density and the most likely sites for electrophilic attack or oxidation. The LUMO, conversely, is often distributed over the aromatic ring system, indicating the most probable areas for nucleophilic attack or reduction.
The energy gap between the HOMO and LUMO is a critical parameter in quantum chemistry, as it provides insight into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower stability. For molecules containing a methoxy-substituted phenyl ring and an alkylamine chain, the energy gap would be influenced by the interplay of the electron-donating methoxy (B1213986) group and the alkylamine moiety. However, without specific computational data for this compound, any discussion of its precise HOMO-LUMO gap remains speculative.
Research Applications and Derivation of 6 4 Methoxyphenyl Hexylamine for Advanced Chemical Systems
Role as Synthetic Intermediates and Scaffolds for Complex Molecules
Building Blocks for Heterocyclic Systems
The molecular architecture of 6-(4-Methoxyphenyl)hexylamine, characterized by a primary amine at the terminus of a flexible hexyl chain and a methoxy-activated phenyl ring, presents a versatile scaffold for the construction of various heterocyclic systems. This section explores the potential research applications of this compound as a precursor in the synthesis of nitrogen-containing heterocycles, drawing upon established synthetic methodologies that are theoretically applicable to its structure. While direct experimental data for this compound in these specific reactions is not extensively documented in publicly available literature, its structural motifs suggest its utility in forming a range of heterocyclic rings, from fused aromatic systems to saturated non-aromatic rings.
The primary amine group is a key functional handle for initiating cyclization reactions. It can act as a nucleophile to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen bonds, a fundamental step in the synthesis of most nitrogen heterocycles. Furthermore, the phenyl ring, activated by the electron-donating methoxy (B1213986) group, is susceptible to electrophilic substitution, providing a route for intramolecular cyclization where the hexyl chain tethers the amine nucleophile to the aromatic core.
Several classes of well-established reactions in heterocyclic chemistry could potentially be adapted for this compound. These include intramolecular cyclization to form saturated heterocycles like substituted azepanes, as well as classic named reactions such as the Bischler-Napieralski and Pictet-Spengler reactions for the synthesis of fused heterocyclic systems. The length of the hexyl chain is a significant feature, making the formation of seven-membered rings a plausible outcome in many cyclization strategies.
The following subsections will detail the theoretical application of this compound in these synthetic strategies, providing a forward-looking perspective on its potential as a valuable building block in the synthesis of advanced chemical systems.
Potential Synthetic Routes to Heterocyclic Systems
The structural features of this compound allow for its theoretical application in several classical and modern methods of heterocyclic synthesis.
One of the most direct applications would be in the synthesis of substituted azepanes , which are seven-membered saturated nitrogen-containing heterocycles. Intramolecular cyclization of this compound, potentially through activation of the terminal amine and a suitable functional group introduced at the phenyl ring, could lead to the formation of a 1-(4-methoxyphenyl)azepane derivative. Efficient methods for the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes, have been developed and could be applicable here. organic-chemistry.org
For the synthesis of fused heterocyclic systems, the Bischler-Napieralski reaction offers a viable, albeit theoretical, pathway. wikipedia.orgjk-sci.comnrochemistry.comorganic-chemistry.org This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide. wikipedia.org To utilize this compound in this context, it would first need to be acylated to form the corresponding amide. The subsequent cyclization, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), would be directed by the electron-rich 4-methoxyphenyl (B3050149) group. wikipedia.orgnrochemistry.com Given the long hexyl chain, this would lead to a large, fused ring system rather than the typical dihydroisoquinoline. The feasibility of forming such a large ring via this method would depend on the specific reaction conditions and the conformational flexibility of the acylated intermediate.
Similarly, the Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related structures from β-arylethylamines and an aldehyde or ketone. wikipedia.orgmdpi.comorganicreactions.orgebrary.netnih.gov While this reaction traditionally employs amines with a two-carbon chain separating the aromatic ring and the amino group, the fundamental mechanism of iminium ion formation followed by intramolecular electrophilic aromatic substitution could theoretically be applied to a modified derivative of this compound. For instance, if the compound were derivatized to place the amine in a β-position relative to the aromatic ring through a series of synthetic steps, it could then undergo a Pictet-Spengler reaction. The electron-donating methoxy group on the phenyl ring would facilitate the cyclization. wikipedia.org
Furthermore, the primary amine of this compound can be utilized in the synthesis of lactams . Specifically, the synthesis of a substituted caprolactam (a seven-membered lactam) is a plausible application. This could be achieved through an intramolecular cyclization of a derivative of this compound, such as the corresponding ω-amino carboxylic acid. The synthesis of caprolactam and its derivatives is a well-established area of industrial chemistry. researchgate.netsemanticscholar.orgrwth-aachen.detue.nl
Finally, modern synthetic methods offer additional possibilities. For example, gold-catalyzed intramolecular hydroamination of alkenes presents a route to various nitrogen heterocycles. organic-chemistry.org If an unsaturated bond were introduced into the hexyl chain of this compound, this methodology could be employed to synthesize substituted piperidines or other heterocyclic structures, depending on the position of the double bond. nih.govajchem-a.comnih.govresearchgate.netrsc.org
The following table summarizes these potential research applications for the synthesis of heterocyclic systems from this compound.
| Heterocyclic System | General Reaction Type | Required Reagents/Conditions (General) | Plausible Product Structure |
|---|---|---|---|
| Substituted Azepane | Intramolecular Cyclization | Activation of the amine and a suitable functional group on the phenyl ring; potentially transition metal catalysis. | 1-(4-methoxyphenyl)azepane derivative |
| Fused Polycyclic System | Bischler-Napieralski Reaction | Acylation of the amine followed by a dehydrating agent (e.g., POCl₃, PPA). | A large, fused ring system incorporating the 4-methoxyphenyl group. |
| Fused Polycyclic System | Pictet-Spengler Reaction | Derivatization to a β-arylethylamine structure, followed by reaction with an aldehyde or ketone under acidic conditions. | A tetracyclic system with a large, fused ring. |
| Substituted Caprolactam | Intramolecular Amidation | Conversion to the corresponding ω-amino carboxylic acid followed by cyclization. | A caprolactam ring with a 4-methoxyphenyl substituent. |
| Substituted Piperidine (B6355638) | Intramolecular Hydroamination | Introduction of a double bond into the hexyl chain, followed by gold-catalyzed cyclization. | A piperidine ring with a substituted side chain containing the 4-methoxyphenyl group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
